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Compound of Interest

Compound Name:
6-Methoxypyrazine-2-carboxylic

acid

Cat. No.: B183360 Get Quote

CAS Number: 24005-61-6

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Methoxypyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the

pyrazine class of molecules. Pyrazine derivatives are of significant interest in medicinal

chemistry and drug development due to their wide spectrum of biological activities, including

anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a methoxy

group and a carboxylic acid function on the pyrazine scaffold provides versatile handles for

chemical modification and potential interaction with biological targets. This technical guide

provides a comprehensive overview of the physicochemical properties, a proposed synthetic

route, potential biological applications, and representative experimental protocols relevant to 6-
Methoxypyrazine-2-carboxylic acid for researchers in the field of drug discovery and organic

synthesis.

Physicochemical Properties
The fundamental physicochemical properties of 6-Methoxypyrazine-2-carboxylic acid are

summarized in the table below. This data is crucial for its handling, characterization, and

application in experimental settings.
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Property Value Reference(s)

CAS Number 24005-61-6

Molecular Formula C₆H₆N₂O₃

Molecular Weight 154.12 g/mol

IUPAC Name
6-methoxypyrazine-2-

carboxylic acid

Melting Point 176-181 °C

Boiling Point 315.1 ± 37.0 °C at 760 mmHg

Density 1.4 ± 0.1 g/cm³

Purity ≥95% (Commercially available)

InChI Key
RWGSCFHUIFPLEI-

UHFFFAOYSA-N

SMILES COC1=NC(=CN=C1)C(O)=O

Predicted XlogP 0.8

Synthesis and Purification
A specific, peer-reviewed synthesis protocol for 6-Methoxypyrazine-2-carboxylic acid is not

extensively documented in the literature. However, a highly plausible and efficient synthetic

route is the nucleophilic aromatic substitution (SₙAr) on a commercially available chlorinated

pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the

displacement of a halide by a nucleophile like methoxide.

The proposed reaction involves treating methyl 6-chloropyrazine-2-carboxylate with sodium

methoxide, followed by hydrolysis of the ester to yield the target carboxylic acid.

Proposed Synthesis Workflow
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Caption: Proposed two-step synthesis of 6-Methoxypyrazine-2-carboxylic acid.

Experimental Protocol: Proposed Synthesis
Materials:
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Methyl 6-chloropyrazine-2-carboxylate

Sodium methoxide (NaOMe)

Anhydrous Methanol (MeOH)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Diethyl ether

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel

Procedure:

Step 1: Methoxylation (SₙAr Reaction)

Dissolve methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous methanol in a

round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature.

Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by

Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and neutralize carefully with 1M

HCl.

Remove the methanol under reduced pressure.

Partition the residue between water and ethyl acetate. Separate the organic layer, wash

with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude
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methyl 6-methoxypyrazine-2-carboxylate.

Step 2: Ester Hydrolysis

Dissolve the crude ester from Step 1 in a mixture of methanol and water.

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle

heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

Cool the reaction mixture in an ice bath and acidify to pH ~3-4 using 2M HCl.

The product, 6-Methoxypyrazine-2-carboxylic acid, should precipitate out of the

solution.

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under

vacuum to obtain the final product.

Purification:

The final product can be further purified by recrystallization from a suitable solvent system,

such as ethanol/water or ethyl acetate/hexanes.

Biological Activity and Applications in Drug
Development
While specific biological data for 6-Methoxypyrazine-2-carboxylic acid is limited in public

literature, the pyrazine-2-carboxylic acid scaffold is a well-established pharmacophore with a

broad range of activities. Derivatives have shown significant potential in several therapeutic

areas.

Antimycobacterial Activity: Pyrazinamide, a primary antituberculosis drug, is a simple amide

of pyrazine-2-carboxylic acid. Studies on related series, such as 6-alkylamino-N-

phenylpyrazine-2-carboxamides, have demonstrated potent activity against Mycobacterium

tuberculosis, with efficacy increasing with the length of the alkyl chain. This suggests that the

6-position is a critical site for modification to modulate antimycobacterial potency.
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Anticancer Activity: Numerous pyrazine derivatives have been investigated as anticancer

agents. Their mechanisms often involve the inhibition of critical cellular signaling pathways,

such as protein kinase pathways that are dysregulated in cancer. For instance, 3-

aminopyrazine-2-carboxylic acid metal complexes have displayed significant activity against

Ehrlich ascites tumor cells.

Antimicrobial Activity: Beyond mycobacteria, various pyrazine derivatives exhibit broad-

spectrum antibacterial and antifungal properties.

6-Methoxypyrazine-2-carboxylic acid serves as a valuable building block for creating

libraries of more complex derivatives (e.g., amides, esters) for screening in drug discovery

programs targeting these and other diseases.

Mechanism of Action: Representative Signaling
Pathway
Many heterocyclic compounds, including pyrazine derivatives, exert their anticancer effects by

acting as kinase inhibitors. They can compete with ATP for the binding site on the kinase,

thereby blocking the downstream signaling cascade that promotes cell proliferation and

survival. A representative pathway often targeted is the MAPK/ERK pathway.
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Caption: Representative MAPK/ERK signaling pathway targeted by kinase inhibitors.
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Spectroscopic Data
Experimental spectroscopic data for 6-Methoxypyrazine-2-carboxylic acid is not readily

available. The following tables provide predicted data based on the chemical structure and

typical values for the functional groups present.

Predicted ¹H and ¹³C NMR Data
Type

Predicted Chemical Shift
(ppm)

Assignment

¹H NMR ~13.0 - 14.0 Carboxylic acid (-COOH)

~8.6 Pyrazine H (position 5)

~8.4 Pyrazine H (position 3)

~4.1 Methoxy (-OCH₃)

¹³C NMR ~165 Carboxylic acid (C=O)

~160
Pyrazine C (position 6,

attached to -OCH₃)

~145
Pyrazine C (position 2,

attached to -COOH)

~142 Pyrazine C (position 3)

~138 Pyrazine C (position 5)

~55 Methoxy (-OCH₃)

Predicted Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b183360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic Acid

1760 - 1690 (strong) C=O stretch Carboxylic Acid

1600 - 1450 C=C and C=N stretch Aromatic Pyrazine Ring

1320 - 1210 C-O stretch Carboxylic Acid & Ether

~1250 (asymmetric) C-O-C stretch Aryl Ether

~1040 (symmetric) C-O-C stretch Aryl Ether

Detailed Experimental Protocols
The following are representative protocols for the biological evaluation of 6-Methoxypyrazine-
2-carboxylic acid and its derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT
Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability,

proliferation, and cytotoxicity.

Materials:

Cancer cell line (e.g., HeLa, MCF-7)

Complete culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

6-Methoxypyrazine-2-carboxylic acid (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or acidified isopropanol)
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Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

Compound Treatment: Prepare serial dilutions of the test compound in culture medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include

vehicle control (DMSO) and untreated control wells.

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals. Mix gently by pipetting.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the

viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory

concentration) value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest

concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (MHB)

96-well microtiter plates
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6-Methoxypyrazine-2-carboxylic acid (dissolved in DMSO)

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in

the 96-well plate. The final volume in each well should be 50 µL.

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland

standard and then dilute it to achieve the final target concentration of ~5 x 10⁵ CFU/mL.

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total

volume to 100 µL.

Controls: Include a positive control (broth with inoculum and a known antibiotic), a

negative/sterility control (broth only), and a growth control (broth with inoculum and DMSO

vehicle).

Incubation: Incubate the plate at 37 °C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible turbidity (bacterial growth). This can be assessed visually or by measuring the

optical density at 600 nm.

To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxypyrazine-2-
carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183360#6-methoxypyrazine-2-carboxylic-acid-cas-
number-24005-61-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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